molecular formula C7H7N3 B068613 1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 165669-36-3

1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B068613
CAS No.: 165669-36-3
M. Wt: 133.15 g/mol
InChI Key: SBSKAJKJHGZYCY-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H7N3. It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system.

Safety and Hazards

The safety information available for 1H-pyrrolo[2,3-c]pyridin-7-amine indicates that it is corrosive . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolopyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines .

Comparison with Similar Compounds

1H-pyrrolo[2,3-c]pyridin-7-amine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ring fusion and nitrogen positioning, which confer distinct reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSKAJKJHGZYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597879
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-36-3
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165669-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridin-7-amine
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Synthesis routes and methods I

Procedure details

7-Bromo-1H-pyrrolo[2,3-c]pyridine (600 mg, 3.05 mmol) prepared from 2-bromo-3-nitropyridine in a similar manner to that of Preparative Example 1, powdery copper (194 mg) and cuprous chloride (603 mg) were added to 84 ml of a concentrated aqueous solution of ammonia. The obtained mixture was kept at 120° C. by heating in a sealed tube for 15 hours and treated to give 170 mg of 7-amino-1H-pyrrolo[2,3-c]pyridine. This product was reacted and treated in a similar manner to that of Examples 1 and 2 to give 57 mg of the title compound.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
194 mg
Type
catalyst
Reaction Step One
[Compound]
Name
concentrated aqueous solution
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 84 ml of aqueous concentrated ammonia were added 600 mg (3.05 mmol) of 7-bromo-1H-pyrrolo[2,3-c]pyridine synthesized from 2-bromo-3-nitropyridine in the same manner as in Production Example 1a, 194 mg of a copper powder and 603 mg of cuprous chloride. The mixture was heated in a sealed tube at 120° C. for 15 hours and then treated, to give 170 mg of 7-amino-1H-pyrrolo[2,3-c]pyridine. The resulting product was reacted and treated in the same manner as in Examples 1a and 2a, to give 57 mg of the title compound.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Reaction Step Two
Name
copper
Quantity
194 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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